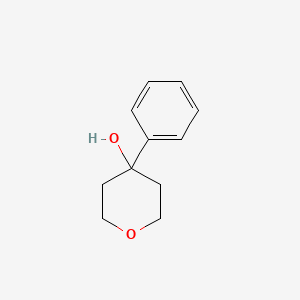

4-Phenyloxan-4-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-phenyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZFKBASNCZZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372419 | |

| Record name | 4-phenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81462-07-9 | |

| Record name | 4-phenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenyloxan 4 Ol and Its Analogues

Pioneering and Contemporary Synthetic Routes to 4-Phenyloxan-4-ol

The construction of the this compound framework can be achieved through several strategic approaches, ranging from classic organometallic additions to modern catalytic cyclizations.

The Grignard reaction is a cornerstone of carbon-carbon bond formation and provides a direct and efficient route to tertiary alcohols such as this compound. libretexts.org This method involves the reaction of a Grignard reagent with a ketone. leah4sci.comlibretexts.org For the synthesis of this compound, the precursor is tetrahydropyran-4-one (also known as oxan-4-one), which is treated with phenylmagnesium bromide.

The mechanism begins with the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of tetrahydropyran-4-one. youtube.comlibretexts.org This step forms a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate, typically through an acidic aqueous workup, yields the final product, this compound. organicchemistrytutor.com The reaction is highly reliable for producing tertiary alcohols from ketone precursors. libretexts.org The formation and reaction of the Grignard reagent must be conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium species. leah4sci.comlibretexts.org

Reaction Scheme: Grignard Synthesis of this compound A schematic representation of the synthesis of this compound using a Grignard reagent.

1. Phenylmagnesium Bromide (in Ether)

Tetrahydropyran-4-one ----------------------------------> this compound

2. H3O+ (workup)

Modern synthetic chemistry has seen the development of powerful annulation reactions for constructing heterocyclic systems. One such notable method is the Brønsted acid-catalyzed synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols. nih.govacs.org While this reaction produces 1,4-dioxanes rather than oxanes, it serves as a successful example of acid-catalyzed annulation for building six-membered oxygen-containing heterocycles. chimia.ch

In this methodology, a Brønsted acid such as bis(trifluoromethane)sulfonimide (Tf₂NH) catalyzes the reaction between an oxetanol and a diol. acs.org The proposed catalytic cycle involves the acid promoting the selective reaction at the hydroxyl group of the oxetanol to generate a strained oxetane (B1205548) carbocation. researchgate.net This electrophilic intermediate is then trapped by the diol nucleophile. An subsequent intramolecular ring-opening of the protonated oxetane ring by the tethered alcohol group forms the 1,4-dioxane (B91453) product. researchgate.net This metal-free process is highly efficient, proceeds with high regio- and diastereoselectivity, and generates water as the sole byproduct. acs.org

Table 1: Brønsted Acid-Catalyzed Synthesis of 1,4-Dioxanes from Oxetanols and Diols This table showcases the scope and efficiency of the annulation reaction with various substrates, highlighting the yields and diastereomeric ratios (d.r.).

| Entry | Oxetanol (Ar) | Diol | Product | Yield (%) | d.r. |

|---|---|---|---|---|---|

| 1 | Phenyl | Ethylene glycol | 2-(Hydroxymethyl)-2-phenyl-1,4-dioxane | 96 | - |

| 2 | 4-MeO-Ph | Ethylene glycol | 2-(Hydroxymethyl)-2-(4-methoxyphenyl)-1,4-dioxane | 95 | - |

| 3 | Phenyl | (±)-1,2-Propanediol | 2-Methyl-2-phenyl-1,4-dioxane-x-methanol | 95 | 1.1:1 |

| 4 | Phenyl | (R)-1,2-Propanediol | 2-Methyl-2-phenyl-1,4-dioxane-x-methanol | 93 | 1.1:1 |

| 5 | Phenyl | cis-1,2-Cyclohexanediol | Octahydro-5a-phenylbenzo[b] nih.govCurrent time information in Bangalore, IN.dioxin-5a-yl)methanol | 92 | >20:1 |

Data sourced from Organic Letters, 2022, 24(12), 2365-2370. researchgate.net

The Cannizzaro reaction is a classic organic transformation involving the base-induced disproportionation of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid. wikipedia.orgbyjus.com The reaction is typically conducted in the presence of a concentrated strong base, such as potassium hydroxide (B78521). wikipedia.org Its mechanism involves the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon, followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to a second aldehyde molecule. wikipedia.orgnih.gov

While the direct synthesis of this compound, a tertiary alcohol, via a Cannizzaro reaction is not feasible as the substrate is not an aldehyde, variations of this reaction are synthetically useful for producing aryl alcohols from aryl aldehydes. ajgreenchem.com The crossed Cannizzaro reaction is particularly relevant, where a valuable aldehyde is reduced to an alcohol by a "sacrificial" aldehyde, often formaldehyde, which is concurrently oxidized to formic acid. wikipedia.orgbyjus.com This approach can be used to synthesize substituted aryl alcohols, which could be precursors in more complex synthetic routes. ajgreenchem.com Recent advancements have explored solvent-free conditions for this reaction, enhancing its environmental friendliness. ajgreenchem.com

Beyond Grignard additions, a variety of cyclization strategies are available for constructing the oxane (tetrahydropyran) ring. The most common methods rely on intramolecular reactions to form the core C-O-C ether linkage. acs.org

Intramolecular Williamson Ether Synthesis: This is a fundamental approach where an acyclic precursor containing a hydroxyl group and a good leaving group (e.g., a halide or triflate) at appropriate positions undergoes base-mediated cyclization. acs.org To form a six-membered oxane ring, a 5-hydroxypentyl halide or a related substrate is typically used.

Oxa-6π Electrocyclization: This powerful reaction involves the thermally or photochemically induced cyclization of a conjugated 1-oxatriene system to form a 2H-pyran ring. researchgate.net While this produces a dihydropyran, subsequent reduction can afford the saturated oxane scaffold. This method is noted for its ability to rapidly generate molecular complexity. researchgate.net

Radical Cyclization: Oxidative cyclization reactions can form heterocyclic rings through radical intermediates. nih.gov For instance, homolytic cleavage of a C-H bond in a suitably designed acyclic precursor can generate a carbon radical that attacks an internal double bond or other radical acceptor to form the oxane ring. nih.gov

Cyclization via Epoxide Opening: The ring-opening of an epoxide by an intramolecular nucleophile is a well-established method for forming cyclic ethers. A precursor containing both an epoxide and a hydroxyl group can cyclize to form an oxane ring, often with high stereocontrol. rsc.org

Table 2: Overview of Oxane Ring Synthesis Strategies A summary of key cyclization methods for forming the tetrahydropyran (B127337) (oxane) scaffold.

| Method | Precursor Type | Key Transformation | Notes |

|---|---|---|---|

| Intramolecular Williamson Ether Synthesis | Halo-alcohol | SN2 displacement of leaving group | Classic, reliable method. acs.org |

| Oxa-6π Electrocyclization | 1-Oxatriene | 6π-electron electrocyclic ring closure | Forms dihydropyran intermediate. researchgate.net |

| Radical Cyclization | Unsaturated alcohol | Intramolecular radical addition | Can form C-C or C-O bonds. nih.gov |

| Epoxide Ring-Opening | Hydroxy-epoxide | Intramolecular nucleophilic attack | Excellent for stereocontrol. rsc.org |

Cannizzaro-Type Disproportionation for Substituted Aryl-Oxan-4-ols.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving control over regioselectivity and stereochemistry is a central goal in modern organic synthesis. unm.eduresearchgate.net

Regioselectivity , or the control of reaction site, is inherently addressed in the Grignard synthesis of this compound. The nucleophilic phenyl group selectively attacks the only highly electrophilic site in tetrahydropyran-4-one: the carbonyl carbon at the C4 position. In more complex annulation reactions, such as the Brønsted acid-catalyzed synthesis of 1,4-dioxanes, high regioselectivity can be achieved even with unsymmetrical substrates. nih.govacs.orgnih.gov The outcome is dictated by the precise mechanism of acid catalysis and the nature of the reacting partners. acs.org

Stereochemical control is concerned with the three-dimensional arrangement of the product. The parent molecule, this compound, is achiral due to a plane of symmetry. However, for substituted analogues, the C4 position becomes a stereocenter, and controlling its configuration is crucial. unipv.it Synthetic strategies must then employ asymmetric techniques to produce a single enantiomer or diastereomer. researchgate.net The Brønsted acid-catalyzed annulation reaction, for instance, is notable for proceeding with high diastereoselectivity, meaning it preferentially forms one diastereomer over others when new stereocenters are created. nih.govacs.org This level of control is vital for applications in fields like pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereochemistry. unipv.it

Sustainable Approaches in this compound Chemical Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. ijnc.ir These principles include the use of catalysis, reduction of waste, and employment of safer, renewable materials. epitomejournals.comresearchgate.net

Several of the methodologies discussed can be viewed through a sustainability lens:

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows reactions to proceed with greater efficiency and lower energy consumption. catalysis.blog The Brønsted acid-catalyzed synthesis of 1,4-dioxanes is an excellent example of a green catalytic process. It is metal-free, requires only a catalytic amount of acid, and produces water as the only stoichiometric byproduct, leading to high atom economy. acs.org

Atom Economy: Synthetic methods that incorporate the maximum number of atoms from reactants into the final product are considered highly atom-economical. Annulation and cycloaddition reactions are often superior in this regard compared to substitution reactions that generate salt byproducts. researchgate.net

Safer Solvents and Conditions: A major goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. epitomejournals.com Research into solvent-free reaction conditions, such as the use of grinding techniques for the Cannizzaro reaction, represents a significant step toward more sustainable synthesis. ajgreenchem.com

Biocatalysis: The use of enzymes as catalysts offers remarkable specificity and operates under mild, aqueous conditions, significantly reducing the environmental footprint of chemical processes. jocpr.com While a specific biocatalytic route to this compound is not established, the development of such a pathway would represent a major advancement in its sustainable production.

By prioritizing these green chemistry approaches, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally benign. ijnc.irjocpr.com

Mechanistic Studies of 4 Phenyloxan 4 Ol Reactivity

Investigation of Chemical Transformations Involving the 4-Phenyloxan-4-ol Core

Chemical transformations of the this compound core are primarily centered around the reactivity of the tertiary hydroxyl group. This functionality can be involved in substitution, elimination, and rearrangement reactions, often initiated by protonation under acidic conditions. The presence of the phenyl group at the C4 position significantly influences the reactivity by stabilizing potential cationic intermediates through resonance.

One of the key transformations is the acid-catalyzed dehydration of the tertiary alcohol. openstax.orglibretexts.org This reaction proceeds via an E1 mechanism, initiated by the protonation of the hydroxyl group to form a good leaving group, water. Subsequent departure of water generates a tertiary carbocation at the C4 position. This carbocation is notably stabilized by both the inductive effect of the alkyl groups within the ring and, more significantly, by resonance delocalization of the positive charge onto the adjacent phenyl ring. This stabilized benzylic carbocation can then undergo deprotonation from an adjacent carbon (C3 or C5) to yield an unsaturated oxane derivative.

Another significant reaction pathway involves the Prins–Friedel–Crafts reaction, which is instrumental in the synthesis of related 4-aryltetrahydropyran structures. researchgate.netbeilstein-archives.orgresearchgate.netnih.gov In a retro-synthetic sense, this reaction highlights the propensity of the oxane ring to be formed through the cyclization of a homoallylic alcohol with an aldehyde, generating an oxocarbenium ion. This intermediate can then be trapped by an aromatic nucleophile. beilstein-journals.org The stability of the carbocation intermediate at C4 in this compound suggests its potential to participate in similar cascade reactions where the ring could open and reclose or undergo rearrangements.

Furthermore, the hydroxyl group can be converted into other functionalities. For instance, reaction with strong acids like HCl or HBr can lead to the formation of the corresponding 4-halo-4-phenyloxane through an S(_N)1 mechanism, again proceeding through the stable tertiary benzylic carbocation. libretexts.orgpearson.com

Radical Pathways and Intermediates in Oxane Ring Systems

While ionic pathways are common for this compound, the potential for radical-mediated reactions also exists, particularly given the stability of benzylic radicals. Homolytic cleavage of the C4-O bond is energetically demanding; however, radical reactions can be initiated at other sites or through specific reagents. The stability of the tetrahydropyran (B127337) (THP) ring towards autooxidation compared to tetrahydrofuran (B95107) (THF) makes it a suitable solvent for some radical reactions, suggesting a relative resilience of the ring structure itself to radical attack. researchgate.net

A hypothetical radical pathway for this compound could involve the formation of a tertiary benzylic radical at the C4 position. Tertiary radicals are generally more stable than secondary and primary radicals due to hyperconjugation. diva-portal.org In the case of a C4-centered radical on the 4-phenyloxan skeleton, there would be additional stabilization through resonance with the phenyl group. Such a radical could be generated via hydrogen atom abstraction from the hydroxyl group followed by further transformations, or through other radical-initiating processes.

Studies on related cyclic ether systems, such as tetrahydrofurans, have shown that radical cyclizations can be used to construct the ring system. diva-portal.orgcolab.ws These processes involve radical intermediates that are stabilized by various factors. By analogy, radical intermediates derived from this compound could participate in intramolecular hydrogen atom transfer or ring-opening/closing events, depending on the reaction conditions and the presence of other reactive species. For example, radical-mediated trifunctionalization reactions have been observed in homoallylic alcohols, involving radical cyclization onto a phosphine, followed by β-fragmentation of the C–O bond to generate a C-radical. mdpi.com

The fragmentation of cyclic ethers under electron impact in mass spectrometry also provides insights into radical cation intermediates. The initial event is the removal of an electron, often from the ring oxygen, followed by α-cleavage or other rearrangements. nsf.govnih.gov For this compound, fragmentation would likely be dominated by pathways that lead to the formation of the stable benzylic carbocation or radical.

Acid-Catalyzed Reactions, Rearrangements, and Ring Openings of Oxane-4-ols

Acid catalysis is a cornerstone of the reactivity of this compound, primarily due to the presence of the tertiary alcohol. The general mechanism for acid-catalyzed dehydration of tertiary alcohols involves three main steps:

Protonation of the hydroxyl group: The oxygen of the alcohol acts as a Lewis base, accepting a proton from a strong acid to form an alkyloxonium ion. libretexts.orgquora.com This converts the poor leaving group (-OH) into a good leaving group (H(_2)O).

Formation of a carbocation: The alkyloxonium ion dissociates, leading to the departure of a water molecule and the formation of a carbocation at C4. libretexts.orgquora.com The stability of this tertiary, benzylic carbocation is a key driving force for this step.

Deprotonation: A base (such as the conjugate base of the acid or a solvent molecule) removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. libretexts.org

Rearrangements are a common feature of reactions involving carbocation intermediates. While the tertiary benzylic carbocation formed from this compound is already quite stable, the possibility of ring-opening or other skeletal rearrangements exists, especially under forcing conditions. The cleavage of ethers with strong acids like HI proceeds via protonation followed by S(_N)1 or S(_N)2 attack by the halide. masterorganicchemistry.com In the case of this compound, the ether linkage is part of the ring. An intramolecular S(_N)1-type reaction following protonation of the ring oxygen could lead to ring-opening, forming a distal carbocation. However, the formation of the C4 carbocation from the tertiary alcohol is generally more favorable.

Studies on the acetolysis of hydroxytetrahydropyrans using acetic anhydride (B1165640) and boron trifluoride have shown that ring fission can occur to yield straight-chain polyol acetates. colab.ws This indicates that under certain Lewis acidic conditions, the ether bond of the tetrahydropyran ring can be cleaved.

The synthesis of 4-aryltetrahydropyrans via Prins-Friedel-Crafts reactions further illustrates the types of cationic intermediates involved. researchgate.netbeilstein-archives.org These reactions proceed through an oxocarbenium ion, which is a key intermediate in the cyclization process. The stability of such intermediates dictates the feasibility and outcome of these complex transformations.

Kinetics and Thermodynamics of this compound Reactions

The kinetics of reactions involving this compound are largely dictated by the stability of the intermediates formed. For acid-catalyzed reactions proceeding through an S(_N)1 or E1 mechanism, the rate-determining step is the formation of the carbocation. libretexts.org Given that this compound forms a tertiary, benzylic carbocation, its rate of formation is expected to be relatively fast compared to that of secondary or non-benzylic tertiary alcohols. pearson.comlibretexts.org The reaction rate would be dependent on the concentration of both the substrate and the acid catalyst.

The required temperature for the dehydration of tertiary alcohols is generally lower than for secondary or primary alcohols, reflecting the lower activation energy for the formation of the more stable carbocation. libretexts.orgquora.com For tertiary alcohols, these reactions can often proceed at temperatures ranging from 25–80°C. libretexts.org

The thermodynamics of reactions involving this compound are influenced by the stability of the reactants and products. The tetrahydropyran ring itself is a relatively stable six-membered heterocycle. The conformational preferences of substituents on the ring are governed by steric and stereoelectronic effects, including the anomeric effect for substituents at the C2 position. For this compound, the phenyl and hydroxyl groups at the C4 position will adopt conformations that minimize steric strain.

In elimination reactions, the thermodynamic stability of the resulting alkene is a key factor. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product. openstax.org The equilibrium of the dehydration reaction can be shifted towards the products by removing water as it is formed.

Hypothetical Reaction Coordinate Diagram for E1 Dehydration of this compound

| Step | Description | Relative Energy |

| 1 | Reactants (this compound + H(_3)O) | Low |

| 2 | Transition State 1 (Proton Transfer) | Intermediate |

| 3 | Intermediate (Protonated Alcohol) | Higher than reactants |

| 4 | Transition State 2 (Loss of H(_2)O) | Highest (Rate-determining) |

| 5 | Intermediate (Carbocation + H(_2)O) | High |

| 6 | Transition State 3 (Deprotonation) | Intermediate |

| 7 | Products (Alkene + H(_3)O) | Lower than reactants (exergonic) |

This table represents a qualitative depiction of the energy changes during the reaction.

The stability of the carbocation intermediate is crucial. The more stable the carbocation, the lower the activation energy of the rate-determining step, and the faster the reaction. acs.org The benzylic nature of the carbocation from this compound significantly enhances its stability.

Design and Synthesis of 4 Phenyloxan 4 Ol Derivatives and Analogues

Structural Modifications and Derivatization Strategies

The presence of a tertiary alcohol and a phenyl group on the oxane ring of 4-phenyloxan-4-ol offers multiple avenues for structural modification and derivatization. These strategies aim to modulate the physicochemical properties, biological activity, and synthetic utility of the parent molecule.

Common derivatization focuses on the hydroxyl group, a key site for forming hydrogen bonds. Standard reactions include esterification and etherification to introduce a wide array of functional groups. Silylation, a technique involving the substitution of the active proton of the hydroxyl group with a silyl (B83357) group, is another strategy used to increase volatility and reduce polarity, which can be beneficial for analytical purposes such as gas chromatography. mdpi.comresearchgate.net

Derivatization reagents can be selected to enhance detection in analytical assays. For instance, reagents containing chromophores, such as p-nitrobenzoyl chloride (PNBC) or 3,5-dinitrobenzoyl chloride (3,5-DNB), can be used to improve sensitivity in HPLC analysis. nih.gov For mass spectrometry, reagents like rhodamines can be employed to increase ionization efficiency. nih.gov

Modification of the phenyl ring, typically through electrophilic aromatic substitution, allows for the introduction of substituents that can fine-tune electronic properties and steric bulk. Furthermore, the entire this compound moiety can be incorporated into larger, more complex molecules. An example is the synthesis of 2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl derivatives, demonstrating how the core structure can be extended. googleapis.com The synthesis of pyrazole (B372694) derivatives incorporating the analogous 4-phenylpiperidin-4-ol (B156043) moiety further illustrates this concept, where the heterocyclic alcohol serves as a foundational component for building more complex structures. bibliotekanauki.pl

A summary of common derivatization strategies is presented below:

| Derivatization Site | Reaction Type | Reagents/Conditions | Purpose |

| Hydroxyl Group | Esterification | Acyl chlorides, Carboxylic acids | Introduce functional groups, prodrug synthesis |

| Etherification | Alkyl halides | Modulate polarity and solubility | |

| Silylation | Silylating agents (e.g., BSTFA) | Increase volatility for GC analysis researchgate.net | |

| Fluorescent Tagging | Rhodamine-based reagents | Enhance detection in LC-MS nih.gov | |

| Phenyl Ring | Electrophilic Substitution | Nitrating/Halogenating agents | Modulate electronic properties and binding interactions |

| Whole Moiety | Grignard Reaction | Grignard reagents with pyrazole | Synthesis of complex heterocyclic systems bibliotekanauki.pl |

Bioisosteric Replacements of the Oxane Ring in Chemical Design

Bioisosteric replacement is a fundamental strategy in drug design where a functional group or substructure is replaced by another with similar physical or chemical properties to enhance a molecule's pharmacological profile. drughunter.com The oxane ring, a saturated six-membered heterocycle, is a frequent target for such modifications to improve properties like solubility, metabolic stability, and target selectivity. rsc.org

Spirocyclic systems have emerged as prominent bioisosteres for saturated heterocycles. Their inherent three-dimensionality and rigidity can lead to improved pharmacological properties. rsc.org For example, spiro[3.3]heptane frameworks are considered effective non-classical bioisosteres for rings like piperidine (B6355638) and oxane. rsc.org

Specific examples of bioisosteric replacements for related six-membered heterocyclic rings include:

2,6-Diazaspiro[3.3]heptane as a bioisostere for piperazine. rsc.org

2-Azaspiro[3.3]heptane as a more water-soluble bioisostere for the piperidine core. rsc.org

1-Azaspiro[3.3]heptane as another piperidine bioisostere. enamine.net

2-Oxa-6-azaspiro[3.3]heptane as a bioisostere for morpholine. rsc.org

While not a direct replacement for the oxane ring itself, the use of oxetanes (four-membered oxygen-containing heterocycles) as bioisosteres for motifs like gem-dimethyl or carbonyl groups highlights the broader principle of using smaller, strained rings to impart desirable properties such as increased polarity and three-dimensionality. acs.org The successful application of these varied scaffolds underscores the continuous effort to find suitable replacements for common heterocyclic rings in drug discovery programs. rsc.org

The following table summarizes key bioisosteric replacements for common six-membered heterocyclic rings, illustrating the principles applicable to the oxane scaffold.

| Original Ring | Bioisosteric Replacement | Key Advantages |

| Piperazine | 2,6-Diazaspiro[3.3]heptane | Improved target selectivity, reduced cytotoxicity rsc.org |

| Piperidine | 2-Azaspiro[3.3]heptane | Increased water solubility rsc.org |

| Piperidine | 1-Azaspiro[3.3]heptane | Novel intellectual property, similar basicity and solubility enamine.net |

| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Proven utility in medicinal chemistry rsc.org |

Development of this compound as a Versatile Chemical Building Block

A chemical building block is a molecule that possesses reactive functional groups allowing it to be linked with other molecules to create larger, more complex structures. biosolveit.de this compound, with its reactive hydroxyl group and modifiable phenyl ring, serves as a valuable building block for synthesizing diverse compounds.

The utility of the pyran (oxane) framework is well-established in the synthesis of biologically active molecules. ualberta.ca The this compound structure can be seen as a pre-functionalized scaffold. For instance, the analogous 4-phenylpiperidin-4-ol has been successfully used as a key component in the synthesis of pyrazole derivatives, demonstrating the role of such tertiary alcohols as versatile intermediates. bibliotekanauki.pl This highlights how the core structure contributes to the final product's pharmacological profile. bibliotekanauki.pl

The development of synthetic methods that utilize such building blocks is crucial. For example, Brønsted acid-catalyzed reactions of related oxetan-3-ols with diols to form 1,4-dioxanes demonstrate how heterocyclic alcohols can act as synthons for constructing other ring systems. acs.org Similarly, functionalizing a core structure with reactive groups, such as the pinacolborane (Bpin) esters on a phenylene ring, transforms it into a versatile building block for cross-coupling reactions like the Suzuki reaction. ossila.com This principle can be applied to this compound, where the phenyl group could be pre-functionalized to facilitate its incorporation into larger systems. The versatility of such building blocks lies in their ability to be classified by chemical function (e.g., hydroxyl, aryl group) and used in a modular fashion in synthetic chemistry. specificpolymers.com

Structure-Activity Relationship (SAR) Studies on Oxane and Related Heterocyclic Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying the key structural features responsible for biological activity. For compounds containing an oxane ring, SAR studies explore how modifications to the ring, its substituents, and their stereochemistry impact efficacy and other pharmacological properties.

In studies on 1,2,4,5-tetraoxane derivatives, which contain a related peroxide linkage, the fusion of different moieties to the core structure significantly influences antimalarial activity. nih.govmalariaworld.org For instance, cholic acid-derived tetraoxanes showed that the stereochemistry was critical, with the cis diastereomers being approximately twice as active against Plasmodium falciparum as the trans series. nih.gov This demonstrates the importance of the three-dimensional arrangement of substituents on the heterocyclic ring.

For tetrahydropyran (B127337) (THP) derivatives acting as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), structural modifications around the THP ring led to a significant increase in potency. molaid.com This highlights that even subtle changes to the oxane scaffold or its substituents can have a profound effect on biological activity. molaid.com

The importance of the heterocyclic ring itself is often a key finding in SAR studies. In the case of the natural product Taxol, which contains an oxetane (B1205548) ring, non-oxetane analogues displayed lower binding affinity and cytotoxicity, confirming the crucial role of the heterocycle in its bioactivity. acs.org Similarly, the presence of the analogous 4-phenylpiperidin-4-ol moiety was found to be a primary contributor to the antifungal and antibacterial activities of a synthesized pyrazole derivative. bibliotekanauki.pl

The table below presents SAR findings for various oxane and related heterocyclic derivatives.

| Compound Class | Structural Modification | Impact on Activity/Properties |

| Cholic Acid-Derived 1,2,4,5-Tetraoxanes | cis vs. trans diastereomers | cis series was ~2x more active as an antimalarial nih.gov |

| Tetrahydropyran (THP) Derivatives | Modifications around the THP ring | Led to a 10-fold increase in ICMT inhibitory potency molaid.com |

| Taxol Analogues | Removal of the oxetane ring | Lowered binding affinity and cytotoxicity acs.org |

| Pyrazole Derivatives | Inclusion of 4-phenylpiperidin-4-ol moiety | Contributed to antifungal and antibacterial activity bibliotekanauki.pl |

| Arenavirus Inhibitors (Piperazinones) | Scanning of R1 and R4 substituents | Identification of potent substituents against Lassa virus nih.gov |

These studies collectively demonstrate that the oxane ring and its substituents are not merely passive structural components but are active participants in molecular interactions that dictate biological outcomes.

Advanced Applications of 4 Phenyloxan 4 Ol in Organic Synthesis

Utility as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 4-phenyloxan-4-ol makes it a valuable intermediate in the synthesis of more complex organic molecules. The tertiary alcohol can be a precursor for a variety of transformations, including substitution and elimination reactions, allowing for the introduction of diverse functionalities. siue.edubritannica.com The phenyl group provides a site for further aromatic substitution or cross-coupling reactions, expanding the synthetic possibilities.

The synthesis of complex molecules often relies on the use of well-defined building blocks that can be elaborated in a controlled manner. Tertiary alcohols, in general, are important precursors for the construction of fully substituted carbon centers, which are common motifs in many natural products and pharmaceuticals. rsc.org The catalytic functionalization of tertiary alcohols is an atom-economical approach that generates water as the primary byproduct. rsc.org

Research on related tetrahydropyran (B127337) structures highlights the potential of the this compound core. For instance, the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones has been achieved through tandem reactions, demonstrating the controlled construction of complex cyclic systems. bldpharm.comnih.gov These methods, often involving aldol (B89426) reactions, Knoevenagel condensations, and intramolecular Michael additions, underscore the utility of the oxane skeleton in assembling intricate molecular frameworks. bldpharm.comnih.gov

| Precursor Type | Reaction Type | Product Class | Reference |

| β-ketoesters and aldehydes | Aldol reaction, Knoevenagel condensation, intramolecular Michael addition | Highly substituted tetrahydropyran-4-ones | bldpharm.comnih.gov |

| Tertiary alcohols | Nucleophilic substitution | Fully substituted carbon centers | rsc.org |

| Aliphatic alcohols | Reaction with hydrogen halides | Alkyl halides | siue.edu |

Role in the Construction of Diverse Heterocyclic Frameworks

The this compound scaffold is a promising starting point for the synthesis of a variety of heterocyclic frameworks, particularly those containing spirocyclic systems. Spirocycles, where two rings share a single atom, are of increasing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. nih.gov

One potential application of this compound derivatives is in the synthesis of oxazaspirocycles. For example, the intramolecular cyclization of derivatives of this compound could lead to the formation of oxazaspiro[5.5]undecane systems. While direct examples with this compound are not prevalent in the literature, the synthesis of spiropiperidines from cyclic ketones is a well-established strategy. ontosight.aimdpi.com This suggests that a ketone precursor, readily accessible from this compound via oxidation, could undergo condensation with a suitable amine-containing fragment to form a spiro-heterocycle.

Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex heterocycles. mdpi.comrsc.orgrsc.org The functional groups of this compound could be exploited in such sequences. For instance, an intramolecular Prins-type cyclization could be envisioned, where the tertiary alcohol, upon activation, generates a carbocation that is trapped by a tethered nucleophile to form a new ring system. researchgate.netbeilstein-journals.org

The Pictet-Spengler reaction, a classic method for constructing tetrahydroisoquinoline and related heterocyclic systems, typically involves the condensation of a β-arylethylamine with an aldehyde or ketone. researchgate.netacs.orgnih.govchimicatechnoacta.ru While not a direct application of this compound itself, derivatives where the oxane ring is appended to a suitable β-arylethylamine could potentially undergo an intramolecular Pictet-Spengler-type cyclization to generate novel, complex heterocyclic scaffolds.

| Synthetic Strategy | Target Heterocycle | Key Transformation | Potential Precursor from this compound |

| Spirocyclization | Spiropiperidines | Condensation with aminocarbohydrazides | 4-phenyloxan-4-one |

| Cascade Reaction | Fused/Spiro Tetrahydropyrans | Intramolecular Prins/Friedel-Crafts cyclization | Derivatives with vinylphenyl groups |

| Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Condensation and ring closure | Tryptamine-appended derivatives |

Strategic Incorporation of Oxan-4-ol Motifs into Natural Product and Drug-like Scaffolds

The tetrahydropyran (oxan) ring is a common motif in a wide array of natural products and pharmaceuticals, valued for its conformational pre-organization and favorable physicochemical properties. researchgate.net The incorporation of the oxan-4-ol motif, as found in this compound, into larger molecules can be a strategic move in drug discovery to enhance properties such as solubility and metabolic stability.

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar properties, is a powerful tool for lead optimization. nih.govresearchgate.netorganic-chemistry.org The oxetane (B1205548) ring, a smaller four-membered heterocycle, has been explored as a bioisostere for carbonyl groups and gem-dimethyl groups, often leading to improved aqueous solubility and metabolic stability. researchgate.net By extension, the larger tetrahydropyran ring of this compound can also be considered a valuable scaffold for introducing polarity and three-dimensionality into drug candidates.

A study focused on the design of selective tryptophan-2,3-dioxygenase (TDO) inhibitors for cancer immunotherapy investigated the use of tetrahydropyranol scaffolds to reduce lipophilicity. nih.gov While this compound was not specifically used, the rationale of employing such scaffolds to improve drug-like properties is directly relevant. The introduction of the polar hydroxyl group and the ether oxygen within the ring system can help to mitigate excessive lipophilicity, which is often a challenge in drug development. nih.gov

The synthesis of natural products and their analogues often involves the construction of substituted tetrahydropyran rings. researchgate.netwhiterose.ac.uk Methodologies such as the Prins cyclization are frequently employed to create these structures with high stereocontrol. researchgate.netfrontiersin.org The this compound framework represents a pre-formed, substituted tetrahydropyran that could be incorporated into a larger synthetic scheme, potentially simplifying the synthesis of complex natural product-like molecules.

| Scaffold Feature | Rationale in Drug Design | Example Application Area | Reference |

| Tetrahydropyranol | Reduce lipophilicity, improve solubility | TDO inhibitors for cancer immunotherapy | nih.gov |

| Oxane Ring | Bioisosteric replacement, introduce 3D character | General lead optimization | nih.govresearchgate.net |

| Substituted Tetrahydropyran | Core of many natural products | Natural product synthesis | researchgate.netwhiterose.ac.uk |

Divergent Synthesis Approaches Starting from this compound Precursors

Divergent synthesis is a powerful strategy for generating libraries of structurally diverse compounds from a common intermediate. beilstein-journals.orgrsc.org The functional handles present in this compound make it an attractive starting point for such approaches. The tertiary alcohol and the phenyl group can be independently or sequentially modified to create a wide range of derivatives.

The tertiary alcohol can be subjected to a variety of reactions. For example, substitution reactions with different nucleophiles would lead to a series of 4-substituted-4-phenyloxanes. rsc.org Alternatively, elimination of the alcohol could generate an alkene, which could then undergo a range of further functionalization reactions.

The phenyl group offers another point of diversification. Electrophilic aromatic substitution could introduce substituents at various positions on the ring. Alternatively, if the phenyl group is appropriately pre-functionalized with a halide, it can participate in a wide array of palladium-catalyzed cross-coupling reactions to introduce different aryl, alkyl, or other groups. mdpi.com

A hypothetical divergent synthesis starting from a derivative of this compound is outlined below:

Table of Divergent Synthesis Possibilities

| Starting Material | Reagent/Reaction | Product Class |

|---|---|---|

| 4-(4-bromophenyl)oxan-4-ol | Arylboronic acid, Pd catalyst | Biaryl-substituted oxanes |

| This compound | Strong acid, heat | 4-phenyl-3,6-dihydro-2H-pyran |

| 4-phenyl-3,6-dihydro-2H-pyran | Dihydroxylation | 4-phenyloxane-3,4-diol |

This divergent approach would allow for the rapid generation of a library of compounds with varying substitution patterns around the oxane core, which could then be screened for biological activity.

Computational Chemistry and Theoretical Investigations of 4 Phenyloxan 4 Ol

Quantum Mechanical Studies of Electronic Structure and Conformation

Quantum chemistry is a fundamental branch of chemistry focused on the application of quantum mechanics to understand chemical systems. wikipedia.org The primary goal is often to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties. wikipedia.orgarxiv.org Methods like Density Functional Theory (DFT) and other ab initio approaches are used to calculate properties such as energy levels, bond lengths, and reaction rates, which are crucial for understanding chemical reactivity. openaccessjournals.com

The electronic structure of a molecule dictates its physical and chemical properties. For 4-phenyloxan-4-ol, quantum mechanical calculations can provide a detailed picture of its electron distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential. These calculations help in predicting the molecule's reactivity, stability, and spectroscopic characteristics. While specific experimental studies on the electronic structure of this compound are not widely published, predictive data can be generated.

Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H14O2 | uni.lu |

| Monoisotopic Mass | 178.09938 Da | uni.lu |

| XlogP (predicted) | 1.2 | uni.lu |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

This table presents computationally predicted data for this compound.

Conformational analysis is another critical area where quantum mechanics is applied. It involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, which contains a flexible oxane ring, understanding the preferred conformation is key to understanding its interactions. The oxane ring can adopt several conformations, such as chair, boat, or skew-boat forms. chemrxiv.org Theoretical calculations can determine the most stable conformer by calculating the potential energy surface associated with bond rotations. For instance, studies on similar ring systems like δ-valerolactone show interconverting half-chair and boat conformations, while ε-caprolactone is shown to exist predominantly in a chair form. rsc.org Similar computational analysis on this compound would elucidate the energetically favored three-dimensional structure, which is essential for predicting its biological activity and interaction with other molecules.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. mdpi.com These methods allow chemists to map the entire reaction coordinate, identifying transition states, intermediates, and the associated energy barriers. smu.edu This provides a molecular-level understanding that can be difficult to obtain through experimental means alone, especially for short-lived or unstable species. mdpi.com

The process of elucidating a reaction mechanism computationally typically involves:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates on the potential energy surface.

Finding Transition States: Locating the highest energy point along the reaction coordinate that connects reactants to products. This is the bottleneck of the reaction.

Calculating Reaction Pathways: Using methods like the Intrinsic Reaction Coordinate (IRC) to confirm that a transition state correctly connects the desired reactant and product. smu.edu

While specific computational studies on the reaction mechanisms involving this compound are not documented in the literature, these theoretical approaches could be applied to understand its synthesis, potential degradation pathways, or metabolic transformations. For example, modeling could be used to investigate the acid-catalyzed ring-opening of the oxane moiety or the substitution reactions at the tertiary alcohol. Such studies provide predictive insights that can guide synthetic chemistry and stability assessments. chemrxiv.org

Molecular Dynamics and Docking Simulations for Ligand-Protein Interactions (where applicable to biological activity)

Molecular Dynamics (MD) and docking simulations are cornerstone techniques in computational biology and drug discovery, used to study how a small molecule (ligand) might interact with a biological macromolecule, typically a protein. plos.orgjddtonline.info

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. livecomsjournal.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes, flexibility, and thermodynamic properties of a protein-ligand complex. nih.gov This technique is instrumental in understanding the stability of a ligand in a protein's binding pocket and the role of solvent molecules in the interaction. nih.gov

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jddtonline.info The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. This helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. volkamerlab.org

For this compound, these simulations would be applicable if a specific biological target were identified. The process would involve:

Obtaining the 3D structure of the target protein, usually from a database like the Protein Data Bank (PDB).

Using a docking program to place the this compound molecule into the active site of the protein.

Analyzing the resulting poses to identify the most favorable binding mode and the specific amino acid residues involved in the interaction. volkamerlab.orgnottingham.ac.uk

Running MD simulations on the best-ranked protein-ligand complex to assess its stability and dynamics over time. plos.org

Such studies could provide a hypothesis about the compound's mechanism of action and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatic Analysis of Oxane Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jddtonline.info Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. iupac.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. jddtonline.info A typical QSAR study involves:

Assembling a dataset of compounds with known biological activities.

Calculating a set of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic properties.

Developing a mathematical model (e.g., using multiple linear regression or machine learning) that correlates the descriptors with the observed activity. nih.govmedjchem.com

Validating the model to ensure its predictive power.

While no specific QSAR studies focusing on this compound were found, research on related oxane derivatives, such as tetraoxanes, illustrates the utility of this approach. In studies of tetraoxane (B8471865) derivatives with antimalarial or antiproliferative activity, QSAR models have been developed to identify key structural features that influence potency. nih.govresearchgate.net For example, a 3D-QSAR study on 1,2,4,5-tetraoxane derivatives identified that hydrophobicity and hydrogen-bond donor properties were key parameters influencing their antiproliferative activity against cancer cell lines. nih.gov

A hypothetical QSAR analysis for a series of oxane derivatives might look for correlations between activity and descriptors such as those listed in the table below.

Illustrative Descriptors for a QSAR Study of Oxane Derivatives

| Compound | Biological Activity (e.g., pIC50) | LogP (Hydrophobicity) | Molecular Weight | Number of H-Bond Donors | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| Oxane Derivative 1 | 5.2 | 1.1 | 170.2 | 1 | 29.5 |

| This compound | (unknown) | 1.2 | 178.2 | 1 | 29.5 |

| Oxane Derivative 3 | 6.5 | 2.5 | 210.3 | 0 | 18.4 |

| Oxane Derivative 4 | 4.8 | 1.8 | 195.2 | 2 | 49.7 |

This table is for illustrative purposes to demonstrate the structure of a QSAR dataset.

By analyzing such data, a QSAR model could predict the activity of new, unsynthesized oxane derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This cheminformatic approach significantly accelerates the drug discovery process. nih.gov

Advanced Spectroscopic Methodologies for the Analysis of 4 Phenyloxan 4 Ol Systems

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 4-phenyloxan-4-ol, offering a non-destructive way to map the intricate network of atomic connections. nih.govnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals. emerypharma.com

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduwikipedia.org For this compound, COSY would reveal correlations between adjacent protons in the oxane ring, helping to trace the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to, providing a clear map of one-bond C-H connections. princeton.eduwikipedia.orgcolumbia.educolumbia.edu This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. princeton.eduwikipedia.orgcolumbia.educolumbia.edu HMBC is particularly useful for identifying quaternary carbons, like the one bearing the phenyl and hydroxyl groups in this compound, by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is critical for determining the stereochemistry and preferred conformation of the molecule, such as the orientation of the phenyl group relative to the oxane ring. princeton.edumdpi.com

Table 1: Representative NMR Data for this compound This interactive table provides typical chemical shift ranges for the protons and carbons in this compound. Note that actual values can vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H2/H6 | 3.6 - 3.9 | ~64 | C3/C5, C4 |

| H3/H5 | 1.7 - 2.0 | ~37 | C2/C6, C4 |

| Phenyl H | 7.2 - 7.5 | 125 - 129 | Phenyl C, C4 |

| OH | Variable | - | C4, C3/C5 |

| C4 | - | ~72 | H2/H6, H3/H5, Phenyl H |

| Phenyl C (ipso) | - | ~145 | Phenyl H |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. labmanager.comspectroscopyonline.com For this compound, HRMS would confirm its molecular formula by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS or MS²) takes this a step further by allowing for the fragmentation of selected ions. nationalmaglab.orglibretexts.orglongdom.org In a typical experiment, the intact molecule is ionized, and a specific ion (the precursor ion) is selected. This precursor ion is then fragmented, often through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. libretexts.orgnih.gov This process provides valuable information about the molecule's structure. longdom.orgmiamioh.edu The fragmentation pattern of this compound would likely reveal characteristic losses, such as water from the alcohol group, and cleavage of the oxane ring, helping to piece together its structure.

Table 2: Plausible Fragmentation Pathways for this compound This interactive table outlines potential fragmentation patterns that could be observed in a tandem MS experiment of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Structural Information Gained |

|---|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Presence of a hydroxyl group |

| [M+H]⁺ | [C₆H₅CO]⁺ | C₅H₉O | Indication of a benzoyl-like fragment |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. gatewayanalytical.comlabmanager.comjenck.com These techniques are complementary and can offer detailed insights into the functional groups and conformational aspects of this compound. jenck.com

FTIR Spectroscopy: FTIR measures the absorption of infrared light by a molecule. labmanager.com It is particularly sensitive to polar bonds and is excellent for identifying functional groups like the hydroxyl (O-H) and ether (C-O-C) groups in this compound. The position and shape of the O-H stretching band, for instance, can indicate the extent of hydrogen bonding. gatewayanalytical.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of laser light. libretexts.org It is highly sensitive to non-polar, symmetric bonds, providing complementary information to FTIR. gatewayanalytical.com The aromatic ring vibrations of the phenyl group in this compound would likely produce strong signals in the Raman spectrum.

Conformational analysis can be performed by studying spectral changes under different conditions, such as temperature or solvent, or by comparing experimental spectra with theoretical calculations for different conformers. ufs.ac.zaresearchgate.netnih.govacs.org

Table 3: Key Vibrational Bands for this compound This interactive table highlights the expected vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 | FTIR |

| Phenyl | C=C stretch | 1450-1600 | Raman |

| Oxane Ring | C-O-C stretch | 1050-1150 | FTIR |

Development of Spectroscopic Techniques for Real-time Reaction Monitoring

The synthesis of tertiary alcohols, such as this compound, can be effectively monitored in real-time using in-situ spectroscopic techniques. acs.orgnih.govresearchgate.netacs.org This is a key aspect of Process Analytical Technology (PAT), which aims to improve the understanding and control of manufacturing processes.

In-situ FTIR and Raman Spectroscopy: By inserting a probe directly into the reaction vessel, techniques like in-situ FTIR can track the progress of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals. mt.com For example, in a Grignard reaction to synthesize this compound, one could monitor the decrease of a ketone's carbonyl (C=O) peak and the growth of the alcohol's O-H peak. hzdr.de

In-line NIR Spectroscopy: Near-infrared (NIR) spectroscopy is another powerful tool for real-time monitoring, particularly in continuous flow processes. researchgate.netacs.org It can be used to quantify reactants and products, ensuring the reaction proceeds efficiently and safely. researchgate.netacs.org

Real-time monitoring provides a wealth of data that can be used to understand reaction kinetics, identify intermediates, and optimize reaction conditions for improved yield and purity. rsc.org

Biological Activity and Mechanistic Research on Oxane Containing Compounds

Exploration of Pharmacological Prospects of Oxane Derivatives

The inherent structural features of the oxane ring, such as its capacity for hydrogen bonding and its defined three-dimensional geometry, allow for specific interactions with biological targets, leading to a wide range of pharmacological effects. researchgate.net

Antimicrobial Properties and Proposed Mechanisms of Action

While direct studies on the antimicrobial properties of 4-Phenyloxan-4-ol are not extensively documented in publicly available research, the broader class of oxane derivatives has shown promise in this area. For instance, some quinolinone derivatives containing a methoxytetrahydropyran moiety have been investigated for their antibacterial activity. researchgate.net

A related compound, terpinen-4-ol, which features a hydroxyl group on a cyclohexane (B81311) ring (a carbocyclic analog of oxane), is a well-documented antimicrobial agent. It is the primary active component of tea tree oil and has demonstrated broad-spectrum activity against various bacteria and fungi. ijpjournal.comnih.gov Studies on terpinen-4-ol have shown that it can inhibit a wide range of bacterial and fungal pathogens. researchgate.net Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components. nih.gov For example, against Staphylococcus aureus, terpinen-4-ol has been shown to have bactericidal properties and may interfere with cell wall synthesis by targeting penicillin-binding protein 2a (PBP2a). nih.govresearchgate.net It also demonstrates significant activity against biofilms, which are communities of microorganisms that are notoriously difficult to treat. nih.govnih.gov

The antimicrobial potential of oxane derivatives is an active area of research, with studies exploring their efficacy against various pathogens, including those associated with apical periodontitis. nih.gov The synthesis of novel hydrazone derivatives containing a cyclohexane ring, another structural relative, has also yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Oxane derivatives and related structures have demonstrated significant anti-inflammatory and immunomodulatory properties. Although specific data for this compound is limited, research on analogous compounds provides valuable insights.

Terpinen-4-ol has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-8 (IL-8) by activated monocytes. ijpjournal.com It has also been observed to reduce inflammation in animal models of oral candidiasis by suppressing the infiltration of inflammatory cells. nih.gov Recent studies suggest that terpinen-4-ol can modulate inflammatory responses by affecting glutamine metabolism in macrophages. mdpi.com In silico molecular docking studies have predicted that terpinen-4-ol can interact with and inhibit IKK (IκB kinase), a key protein in the NF-κB signaling pathway that drives inflammation, suggesting a potential molecular mechanism for its anti-inflammatory effects. unud.ac.id

Furthermore, the synthesis and biological evaluation of new N-(4-substituted phenyl)glycine derivatives, which can be considered distant analogs, have identified compounds with noteworthy anti-inflammatory activity in carrageenan-induced rat paw edema assays. nih.gov

Antineoplastic Potential and Cellular Pathway Modulation

The investigation of oxane-containing compounds for their anticancer activity is an emerging field. While direct experimental evaluation of the antineoplastic potential of this compound is not widely reported nih.gov, studies on related structures indicate that this class of compounds may hold promise.

For example, terpinen-4-ol has been shown to induce significant growth inhibition in various cancer cell lines, including colorectal, pancreatic, and prostate cancer. plos.org Its proposed mechanism of action involves the induction of apoptosis (programmed cell death). plos.org Furthermore, some studies suggest that terpinen-4-ol can enhance the efficacy of conventional chemotherapeutic agents. ijpjournal.com

The synthesis of derivatives of other cyclic compounds, such as substituted phenylpyrazole[4,5-b]oleanane, has also led to the identification of molecules with inhibitory activity against specific enzymes relevant to cancer, such as glycogen (B147801) phosphorylase. nih.gov Similarly, the synthesis of l,4-bisamides of 1,2,3,4-tetrahydroquinoxaline (B1293668) has been pursued as a strategy to develop potential antineoplastic agents. nih.gov

Enzyme Inhibition Profiles (e.g., Lipoxygenase inhibition for related aryl-hydroxy-tetrahydropyrans)

A significant area of research for aryl-hydroxy-tetrahydropyrans, a class of compounds structurally related to this compound, is their activity as enzyme inhibitors, particularly against 5-lipoxygenase (5-LO). google.com 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in conditions such as asthma and other inflammatory diseases.

Several patents and research articles describe the synthesis and activity of 4-aryl-4-hydroxy-tetrahydropyrans and related 3-aryl-3-hydroxy-tetrahydrofurans as 5-lipoxygenase inhibitors. google.com For instance, a series of (methoxyalkyl)thiazoles and 4-methoxytetrahydropyrans have been developed as potent and selective 5-LO inhibitors. researchgate.net One such compound from the 4-methoxytetrahydropyran series, ZD2138, underwent clinical evaluation. researchgate.net Structure-activity relationship (SAR) studies have suggested that the tetrahydropyran (B127337) ring and its substituents play a crucial role in the inhibitory activity. researchgate.net Further research has led to the development of novel series of 5-LO inhibitors based on the tetrahydropyran scaffold with improved pharmacological properties. researchgate.net

Molecular Target Identification and Ligand-Protein Binding Studies

Identifying the specific molecular targets of a bioactive compound and understanding its binding interactions are crucial steps in drug discovery and development. For this compound, while specific target identification studies are not available, computational methods like molecular docking can provide valuable predictions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method can be used to screen for potential protein targets and to understand the binding mode of a ligand at the active site of a protein. For example, molecular docking studies of terpinen-4-ol have suggested that it can bind to and inhibit the IKK protein, providing a hypothesis for its anti-inflammatory mechanism. unud.ac.id Similarly, docking studies have indicated that penicillin-binding protein 2a is a possible target for the antibacterial activity of terpinen-4-ol against S. aureus. nih.govresearchgate.net

For other related compounds, such as chromone (B188151) derivatives, molecular docking has been used to investigate their binding interactions with pharmacological targets like HERA protein for cytotoxic activity and Peroxiredoxins for antioxidant activity. d-nb.info These studies help to rationalize the observed biological activities and guide the design of more potent and selective analogs. In silico studies on chalcone (B49325) derivatives have also been used to evaluate their inhibitory potential against bacterial proteins. mdpi.com

Contributions to Medicinal Chemistry and Drug Discovery Platforms

The oxane scaffold is a valuable building block in medicinal chemistry and drug discovery. Its presence in numerous natural products with diverse biological activities has inspired chemists to incorporate this motif into novel drug candidates. The structural rigidity and three-dimensional character of the oxane ring can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for a specific biological target.

The synthesis and biological evaluation of various oxane derivatives and their analogs contribute to the growing body of knowledge on structure-activity relationships. nih.govnih.govmdpi.comfrontiersin.org This information is vital for the rational design of new therapeutic agents. For example, the development of 5-lipoxygenase inhibitors based on the tetrahydropyran scaffold demonstrates how a privileged structure can be optimized to yield potent and selective drug candidates. researchgate.netresearchgate.net

Furthermore, the synthesis of hybrid molecules, which combine the oxane or a related cyclic scaffold with other pharmacophores, is a common strategy in drug discovery to develop multi-target agents. mdpi.com This approach can lead to compounds with improved efficacy or a broader spectrum of activity. The continuous exploration of the chemical space around the oxane ring system is likely to yield new and improved therapeutic agents for a variety of diseases.

Oxane Scaffolds as Privileged Structures and Bioisosteres

The oxane, or tetrahydropyran (THP), ring is a six-membered heterocyclic ether that has garnered significant attention in medicinal chemistry. vulcanchem.comsmolecule.com Its prevalence in numerous biologically active compounds has led to its classification as a "privileged structure." This term refers to molecular scaffolds that can serve as versatile templates for the development of potent and selective ligands for a variety of biological targets through the modification of their functional groups. nih.govcambridgemedchemconsulting.com Privileged structures often exhibit favorable drug-like properties, which can be imparted to the libraries of compounds derived from them, ultimately leading to higher quality therapeutic leads. nih.gov

The utility of the oxane scaffold stems from several key features. As a conformationally restrained ether, it possesses lower entropy compared to more flexible linear ethers. pharmablock.com The oxygen atom within the ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. vulcanchem.compharmablock.com This combination of a defined three-dimensional structure and hydrogen bonding capability makes the N-benzyl piperidine (B6355638) motif, which contains a related saturated heterocycle, a popular privileged structure in drug discovery. cambridgemedchemconsulting.com

Furthermore, the oxane ring is recognized as a valuable bioisostere for both cyclohexane and phenyl rings. pharmablock.comenamine.net Bioisosteric replacement is a strategy in drug design where a part of a molecule is substituted with a chemical group that has similar physical or chemical properties, with the aim of enhancing the compound's pharmacological activity or improving its pharmacokinetic profile. Replacing a cyclohexane ring with an oxane scaffold can reduce lipophilicity, which may in turn improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. pharmablock.com

When used as a bioisostere for a benzene (B151609) ring, the oxane scaffold offers a means to escape the flatland of aromatic systems and introduce three-dimensionality, a desirable trait for improving compound properties. acs.org Saturated bioisosteres like the oxane ring can lead to improved solubility and metabolic stability. enamine.netchem-space.comenamine.net For instance, the replacement of a benzene ring with a 3-oxabicyclo[3.1.1]heptane, a bicyclic ether structure, in the anticancer drug Sonidegib resulted in a five-fold increase in water solubility. chemrxiv.org This highlights the potential of oxygen-containing saturated scaffolds to significantly enhance the physicochemical properties of drug candidates. enamine.netchemrxiv.org

Table 1: Comparison of Physicochemical Properties of Aromatic and Saturated Scaffolds with their Oxane-Based Bioisosteres

| Scaffold | Bioisosteric Replacement | Key Property Changes | Reference(s) |

|---|---|---|---|

| Cyclohexyl | Tetrahydropyranyl | Introduction of H-bond acceptor, subtle decrease in lipophilicity (logD 2.66 vs 2.08), improved clearance | pharmablock.com |

| Benzene | 2-Oxabicyclo[2.2.2]octane | Increased water solubility, enhanced metabolic stability, reduced lipophilicity | enamine.net |

| meta-Benzene | 3-Oxabicyclo[3.1.1]heptane | Dramatic increase in solubility (>500%), reduced lipophilicity, maintained potency | chemrxiv.org |

Rational Design and Optimization of Biologically Active Oxane Derivatives

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. nih.gov The oxane scaffold, due to its privileged nature and favorable physicochemical properties, is frequently incorporated into new chemical entities through rational design strategies. pharmablock.comtaylorfrancis.com This process often involves computational methods, such as molecular docking, to predict the interactions between a potential drug molecule and its biological target. researchgate.net

A successful example of rational design involving an oxane derivative is the development of potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. Researchers at AstraZeneca systematically modified a lead compound, which led to the incorporation of a tetrahydropyran-amine fragment. This modification resulted in the discovery of AZD0156, a compound with a superior profile that entered Phase I clinical trials. pharmablock.com

The synthesis of diverse libraries of oxane-containing compounds is another key strategy in drug discovery. nih.govnih.gov By creating a range of functionalized tetrahydropyran scaffolds, medicinal chemists can screen for activity against a wide array of biological targets. nih.govnih.gov For example, 4-hydroxytetrahydropyran scaffolds can be readily manipulated to produce 4-azidotetrahydropyrans, which can be further elaborated to create sp³-rich scaffolds that are valuable for drug discovery programs. nih.gov

The this compound core structure itself and its derivatives have been subjects of investigation in medicinal chemistry. A patent has disclosed derivatives such as 2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol, which has been investigated for its potential in pain relief. googleapis.com Another complex molecule, 4-[4-Methyl-3-[7-methyl-12-(trifluoromethyl)-2,4,5,8,13-pentazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,10,12-hexaen-3-yl]phenyl]oxan-4-ol, has been synthesized and studied for potential therapeutic applications, indicating the utility of the this compound scaffold in generating compounds with possible biological activity. ontosight.ai

The development of tetraoxane-based antimalarial agents also provides insight into the optimization of oxane-containing compounds. nih.govmalariaworld.org Although distinct from simple oxanes, these peroxide-containing structures highlight how cyclic ether motifs can be central to a pharmacophore. Structure-activity relationship (SAR) studies on 1,2,4,5-tetraoxane derivatives have shown that fusing the core scaffold with various aryl and heterocyclic moieties can improve activity and overcome drug resistance. nih.govmalariaworld.org For instance, cholic acid-derived 1,2,4,5-tetraoxanes have been synthesized to explore the influence of a steroid carrier on antimalarial and antiproliferative activity, with certain diastereomers showing significantly higher potency. nih.gov This demonstrates a rational approach to optimizing the biological activity of complex molecules containing a cyclic ether core.

Emerging Research Trends and Future Perspectives for 4 Phenyloxan 4 Ol Chemistry

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a paradigm change in chemical synthesis, offering enhanced control, safety, and scalability. Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise manipulation of reaction parameters such as temperature, pressure, and reaction time. targetmol.com This level of control can lead to higher yields, improved selectivity, and the ability to safely handle hazardous intermediates. acs.org

For the synthesis of oxane derivatives, flow chemistry offers several potential advantages. A patented method for producing 2-substituted 4-hydroxy-4-methyltetrahydropyranols, a class of compounds structurally related to 4-phenyloxan-4-ol, highlights the industrial applicability of this technology. google.com The process involves the continuous reaction of an alcohol and an aldehyde in a flow reactor containing a solid-supported acid catalyst. google.com This approach could be adapted for the synthesis of this compound, potentially leading to a more efficient and scalable manufacturing process.

The integration of automation with flow chemistry systems is a further advancement that promises to accelerate chemical discovery. nih.govrsc.org Automated synthesis platforms can perform numerous experiments in a high-throughput manner, systematically varying reaction conditions to rapidly identify optimal synthetic routes. escholarship.org These systems can be programmed to synthesize libraries of compounds for screening purposes or to optimize the synthesis of a single target molecule. nih.gov For this compound, an automated flow synthesis setup could be employed to explore a wide range of catalysts, solvents, and reaction conditions, leading to the development of a highly optimized and robust synthetic protocol. This approach not only increases efficiency but also generates large datasets that can be used to train machine learning models for even faster synthesis development in the future. chemical.ai

Table 1: Comparison of Batch vs. Flow Synthesis for Tetrahydropyranol Derivatives

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. targetmol.com |

| Scalability | Challenging to scale up, often requiring process redesign. | Readily scalable by extending reaction time or using larger reactors. |

| Safety | Handling of hazardous reagents and intermediates can be risky. | Improved safety due to small reaction volumes and better heat dissipation. |

| Efficiency | Can be time-consuming with lower yields and selectivity. | Often results in higher yields, selectivity, and reduced reaction times. scielo.br |

Exploration in Advanced Materials and Polymer Science

The unique structural features of this compound, including the rigid oxane ring and the pendant phenyl and hydroxyl groups, make it an interesting candidate for incorporation into advanced materials and polymers. The oxane moiety can impart desirable properties such as thermal stability and specific solubility characteristics, while the hydroxyl group provides a reactive handle for polymerization or functionalization.